molecular formula C6H5ClOS2 B163091 5-(Methylthio)thiophene-2-carbonyl chloride CAS No. 135080-21-6

5-(Methylthio)thiophene-2-carbonyl chloride

Cat. No.: B163091
CAS No.: 135080-21-6
M. Wt: 192.7 g/mol
InChI Key: CURVZWVYJDZXOE-UHFFFAOYSA-N
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Description

5-(Methylthio)thiophene-2-carbonyl chloride is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with a methylthio (-SCH₃) group at the 5-position and a reactive carbonyl chloride (-COCl) group at the 2-position. This compound is widely employed in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, it serves as a key intermediate in the synthesis of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

5-methylsulfanylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURVZWVYJDZXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511088
Record name 5-(Methylsulfanyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135080-21-6
Record name 5-(Methylsulfanyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Side Reactions and Mitigation

  • Polymerization : The methylthio group’s electron-donating nature increases susceptibility to radical-initiated polymerization. Stabilizers like hydroquinone (0.1–0.5 wt%) are added to suppress this.

  • Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions. Molecular sieves (3Å) or inert gas blankets (N₂/Ar) are used during reagent handling.

Alternative Chlorinating Agents

While SOCl₂ dominates, oxalyl chloride [(COCl)₂] offers a less exothermic alternative. However, it requires catalytic dimethylformamide (DMF, 0.05–0.1 eq) to activate the carboxylic acid. This method is less favored industrially due to higher costs and slower reaction kinetics.

Industrial-Scale Production

A representative batch process (Fig. 2) includes:

  • Charging : 5-(Methylthio)thiophene-2-carboxylic acid (1.0 eq) and toluene (5 vol) are combined under N₂.

  • Chlorination : SOCl₂ (1.2 eq) is added dropwise at 20–25°C over 2 h.

  • Quenching : Excess SOCl₂ is neutralized with aqueous NaHCO₃ (5% w/v).

  • Isolation : The organic layer is dried (MgSO₄), filtered, and concentrated to dryness.

Yield : 94% (purity >98% by HPLC).

Analytical Characterization

Post-synthesis validation includes:

  • NMR : δ 7.45 (d, J = 4.0 Hz, 1H, thiophene H-3), 2.55 (s, 3H, SCH₃).

  • IR : ν 1775 cm⁻¹ (C=O stretch), 615 cm⁻¹ (C-S).

Comparative Analysis with Benzo[b]thiophene Analogues

The synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides shares mechanistic parallels but requires harsher conditions (e.g., 80–110°C) due to aromatic stabilization. This contrast underscores the thiophene derivative’s synthetic accessibility .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Resulting from the oxidation of the methylthio group.

    Alcohols and Aldehydes: Produced by the reduction of the carbonyl chloride group.

Scientific Research Applications

Organic Synthesis

5-(Methylthio)thiophene-2-carbonyl chloride serves as a crucial building block in organic synthesis. Its reactive carbonyl chloride group allows for the formation of complex molecules through various synthetic pathways. This compound is particularly useful in:

  • Formation of Thiophene Derivatives : It can be used to synthesize diverse thiophene-based compounds, which are important in pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions : The compound participates in reactions such as Suzuki and Stille cross-couplings, facilitating the creation of arylthiophene derivatives that have potential biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. Its ability to form various bioactive derivatives makes it an attractive candidate for synthesizing new therapeutic agents. Specific applications include:

  • Drug Candidate Development : The compound has been utilized to create derivatives that exhibit antimicrobial and anticancer properties. For instance, studies have indicated that certain derivatives show significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values of 12.5 µM and 10.0 µM, respectively .
  • Biological Activity Exploration : Investigations into its derivatives have revealed promising results in inhibiting key enzymes and pathways involved in disease processes, enhancing its potential as a lead compound for further development.

Material Science

This compound is also employed in material science, particularly in the synthesis of functional materials:

  • Conducting Polymers : The compound can be utilized to create conducting polymers that are essential for electronic applications.
  • Organic Semiconductors : Its derivatives are explored for their use in organic semiconductor devices, which have implications for the development of flexible electronics and photovoltaic cells.

Biological Studies

The biological activities of this compound and its derivatives are under extensive investigation:

  • Antimicrobial Properties : Research has shown that certain derivatives exhibit significant antibacterial activity against strains like E. coli and Staphylococcus aureus, making them potential candidates for new antibiotics.
  • Anticancer Activity : The compound's derivatives have been studied for their anticancer effects, with several showing promise in preclinical models. For example, combination therapies involving these derivatives have demonstrated enhanced efficacy against cancer cells compared to standard treatments .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

Study FocusFindings
Drug DevelopmentDerivatives showed significant cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values indicating effective dose-response relationships.
Antimicrobial ActivityCompounds derived from this chlorinated thiophene exhibited minimum inhibitory concentrations (MIC) against various pathogenic bacteria, highlighting their potential as new antimicrobial agents.
Material ApplicationsUtilized in synthesizing conducting polymers that enhance the performance of organic electronic devices.

Mechanism of Action

The mechanism of action of 5-(Methylthio)thiophene-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations, enabling the formation of diverse chemical structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties of Thiophene-2-carbonyl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Applications
5-(Methylthio)thiophene-2-carbonyl chloride C₆H₅ClOS₂ 176.68* -SCH₃ at C5 Not explicitly provided† High reactivity in amide coupling; used in REV-ERB antagonist synthesis
5-Chlorothiophene-2-carbonyl chloride C₅H₂Cl₂OS 193.04 -Cl at C5 24065-33-6 Electron-withdrawing Cl enhances electrophilicity; used in thrombin inhibitors
5-Methylthiophene-2-carbonyl chloride C₆H₅ClOS 160.62 -CH₃ at C5 31555-59-6 Electron-donating CH₃ stabilizes ring; intermediate in agrochemicals
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride C₁₂H₆ClF₃OS 298.69 -Ph at C4, -CF₃ at C5 208108-75-2 Bulky groups increase steric hindrance; used in materials science
5-Nitrobenzo[b]thiophene-2-carbonyl chloride C₉H₄ClNO₃S 241.65 Nitro on fused benzothiophene 86010-32-4 Strong electron-withdrawing nitro group; potential in explosives research

*Molecular weight calculated based on formula C₆H₅ClOS₂.

Key Observations:

  • In contrast, electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) enhance reactivity toward nucleophiles . The methylthio group (-SCH₃) in the target compound provides both steric bulk and moderate electron donation, balancing reactivity and stability in coupling reactions .
  • Steric Effects :

    • Bulky substituents (e.g., -Ph, -CF₃) at adjacent positions (C4/C5) hinder nucleophilic attack, making such derivatives less reactive but more selective in reactions .
  • Applications :

    • Pharmaceuticals : this compound is critical in synthesizing REV-ERB antagonists, while 5-chloro analogs are used in anticoagulant research .
    • Materials Science : Derivatives with aromatic or fluorinated groups (e.g., 4-phenyl-5-CF₃) are explored for their thermal stability and optoelectronic properties .

Biological Activity

5-(Methylthio)thiophene-2-carbonyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the following structural formula:

C6H5ClOS2\text{C}_6\text{H}_5\text{ClOS}_2

This compound features a thiophene ring substituted with a methylthio group and a carbonyl chloride functional group, which is crucial for its reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in critical metabolic pathways, such as leucyl-tRNA synthetase and cyclooxygenase-1 (COX-1), affecting protein synthesis and inflammatory responses.

2. Interaction with Nuclear Receptors

The compound has been studied for its interaction with nuclear receptors, particularly REV-ERB proteins, which are involved in circadian rhythm regulation and metabolic processes. Modulators of REV-ERB have shown promise in influencing metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound and related compounds. Below is a summary of findings from various research efforts:

StudyCompoundBiological ActivityIC50 (µM)Notes
This compoundEnzyme inhibition10Demonstrated effective inhibition of target enzymes.
Similar thiophene derivativesREV-ERB modulation15Influenced circadian behavior in animal models.
Methylated derivativesAnti-HBV activity10Showed significant inhibition of Hepatitis B virus replication.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive protein binding. Similar compounds are metabolized primarily by cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Toxicity and Safety Profile

Toxicological evaluations indicate that while some derivatives exhibit low cytotoxicity, the safety profile can vary significantly based on structural modifications. For instance, the LD50 values for related compounds suggest varying degrees of hepatotoxicity and immunotoxicity, emphasizing the need for careful assessment during drug development .

Q & A

Q. What are emerging applications of this compound in materials science?

  • Methodological Answer :
  • Conjugated Polymers : Used to synthesize thiophene-based monomers for conductive polymers.
  • Metal-Organic Frameworks (MOFs) : Acts as a ligand precursor for Ni(II) complexes, as demonstrated in crystal structure studies .
  • Optoelectronic Materials : Derivatives exhibit tunable electronic properties for OLEDs or sensors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylthio)thiophene-2-carbonyl chloride
Reactant of Route 2
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